molecular formula C7H5Br3 B1615943 3,4,5-Tribromotoluene CAS No. 73557-59-2

3,4,5-Tribromotoluene

Cat. No.: B1615943
CAS No.: 73557-59-2
M. Wt: 328.83 g/mol
InChI Key: WXXWZBRTZPAFSP-UHFFFAOYSA-N
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Description

3,4,5-Tribromotoluene is a chemical compound . It is used as a chemical and organic intermediate . It can be used to produce 2,4,6-tribromo-benzyl bromide at a temperature of 200 - 220°C .


Molecular Structure Analysis

The molecular formula of this compound is C7H5Br3 . The molecular weight is 328.83 .


Physical and Chemical Properties Analysis

This compound is a solid crystalline substance . It has a melting point range of 112 - 115 °C . The exact boiling point is not mentioned in the search results .

Scientific Research Applications

Microbial Degradation of Explosives

The study by Hawari et al. (2000) discusses the biotransformation of nitroaromatic explosives like TNT. While 3,4,5-Tribromotoluene is not directly mentioned, the study's focus on nitroaromatic compounds provides insights into the potential microbial degradation pathways for similar brominated compounds.

Antiferromagnetic Exchange Interaction

Research by Fujita et al. (1996) involved 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), synthesized using a similar brominated compound. This study highlights the potential use of this compound in synthesizing compounds for studying magnetic properties.

Synthesis of Borylated Arenes

In a study by Haberecht et al. (2004), the synthesis and characterization of various borylated arenes, including derivatives of brominated toluene, are detailed. This research could guide the synthesis of borylated derivatives of this compound.

Radical Cyclizations in Chemical Synthesis

The work of Ishibashi et al. (1998) on radical cyclizations using halo amides could be relevant for reactions involving this compound, providing insights into its potential applications in synthetic chemistry.

Synthesis of Fluorinated Compounds

Chen Bao-rong (2010) conducted research on the synthesis of fluorinated toluene derivatives. Although this compound is not directly mentioned, this study indicates its potential use in synthesizing fluorinated aromatic compounds.

Luminescent Properties of Europium Compounds

The study by Binnemans (2015) discusses europium's luminescence properties. This suggests potential applications of this compound in the synthesis of luminescent materials involving europium.

Synthesis of Pyrazole Derivatives

Research by Iddon et al. (2007) on synthesizing pyrazole derivatives demonstrates potential pathways for modifying this compound to create new chemical entities.

Metal-Organic Frameworks

Colombo et al. (2011) focused on the synthesis of metal-organic frameworks (MOFs) using a pyrazole-based ligand. This compound could potentially serve as a precursor or component in similar MOF syntheses.

Efficient Catalyst for Pyrazol Synthesis

In the study by Karimi-Jaberi et al. (2012), a compound similar to this compound was used as a catalyst. This indicates the potential catalytic applications of this compound in organic syntheses.

Sensing of Metal Ions and Explosives

Research by Guo and Cao (2015) on luminescent probes for metal ions and explosives suggests a potential application of this compound in sensor development.

Safety and Hazards

3,4,5-Tribromotoluene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1,2,3-tribromo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXWZBRTZPAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275084
Record name 3,4,5-Tribromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73557-59-2
Record name 1,2,3-Tribromo-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73557-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Tribromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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